2-Methyl-1-(4-nitrophenyl)piperazine 2-Methyl-1-(4-nitrophenyl)piperazine
Brand Name: Vulcanchem
CAS No.: 1240580-66-8
VCID: VC11699996
InChI: InChI=1S/C11H15N3O2/c1-9-8-12-6-7-13(9)10-2-4-11(5-3-10)14(15)16/h2-5,9,12H,6-8H2,1H3
SMILES: CC1CNCCN1C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C11H15N3O2
Molecular Weight: 221.26 g/mol

2-Methyl-1-(4-nitrophenyl)piperazine

CAS No.: 1240580-66-8

Cat. No.: VC11699996

Molecular Formula: C11H15N3O2

Molecular Weight: 221.26 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-(4-nitrophenyl)piperazine - 1240580-66-8

Specification

CAS No. 1240580-66-8
Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
IUPAC Name 2-methyl-1-(4-nitrophenyl)piperazine
Standard InChI InChI=1S/C11H15N3O2/c1-9-8-12-6-7-13(9)10-2-4-11(5-3-10)14(15)16/h2-5,9,12H,6-8H2,1H3
Standard InChI Key MSOLFNXBYZHSKJ-UHFFFAOYSA-N
SMILES CC1CNCCN1C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CC1CNCCN1C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Structural and Chemical Properties

The molecular formula of 2-Methyl-1-(4-nitrophenyl)piperazine is C₁₁H₁₅N₃O₂, with a molecular weight of 221.26 g/mol. The piperazine ring adopts a chair conformation, while the 4-nitrophenyl group introduces electron-withdrawing effects, influencing reactivity and solubility. Key physicochemical parameters include a calculated logP (partition coefficient) of 1.73, indicating moderate lipophilicity, and a polar surface area of 68.35 Ų, which affects membrane permeability .

Table 1: Physicochemical Properties of 2-Methyl-1-(4-nitrophenyl)piperazine

PropertyValue
Molecular FormulaC₁₁H₁₅N₃O₂
Molecular Weight221.26 g/mol
logP1.73
Hydrogen Bond Acceptors5
Polar Surface Area68.35 Ų
Solubility (logSw)-2.29

The nitro group at the para position enhances electrophilicity, facilitating interactions with biological nucleophiles such as cysteine residues in proteins . Stereochemical analysis confirms the compound exists as a racemic mixture, though enantioselective synthesis methods remain underexplored .

Synthesis and Optimization

Nucleophilic Substitution Reactions

A common synthesis route involves reacting N,N-di(2-chloroethyl)-4-nitroaniline with methylamine derivatives under basic conditions. For example, a patent describes using sodium hydroxide in N,N-dimethylformamide (DMF) at 100°C for 24 hours, achieving yields up to 87% . Solvent choice significantly impacts reaction efficiency: toluene yields 88.5% purity, while DMF improves solubility but requires post-reaction extraction with chloroform .

Key Reaction Parameters:

  • Temperature: 100°C (reflux conditions)

  • Solvent: DMF or toluene

  • Base: Sodium hydroxide (2–20 g per mole of substrate)

  • Time: 24 hours

Purification Techniques

Post-synthesis purification employs recrystallization using 1,4-dioxane, yielding crystalline products with melting points between 194.6°C and 195.4°C . Chromatographic methods are less commonly reported but may enhance purity for pharmacological applications.

Biological Activity and Mechanism

Serotonin Receptor Modulation

Computational and Theoretical Insights

ParameterValue
HOMO-LUMO Gap4.2 eV
Electrophilicity Index1.8 eV
Chemical Hardness2.1 eV

Docking Studies

Molecular docking against PSMA highlights hydrophobic interactions with Leu 261 (3.79 Å) and His 553 (4.64 Å), corroborating its role as a PSMA inhibitor .

Applications and Future Directions

2-Methyl-1-(4-nitrophenyl)piperazine serves as a lead compound for:

  • Antidepressants: 5-HT₁A agonist activity supports development of fast-acting therapies.

  • Anticancer Agents: PSMA inhibition offers targeted treatment for prostate cancer.

  • Chemical Probes: Nitro group enables fluorescent tagging for receptor mapping.

Future research should prioritize enantioselective synthesis and in vivo toxicity profiling to advance translational potential.

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